molecular formula C10H12N2O3 B1267462 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one CAS No. 67056-25-1

1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one

Cat. No. B1267462
CAS RN: 67056-25-1
M. Wt: 208.21 g/mol
InChI Key: SJBONIGCGWTTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one” is a chemical compound with the molecular formula C10H12N2O3 . It has a molecular weight of 208.22 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C10H12N2O3/c1-6-5-8(14)15-10-9(6)7(2)11-12(10)3-4-13/h5,13H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

“1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one” is a solid at room temperature . It has a molecular weight of 208.22 .

Scientific Research Applications

    Synthesis of Nitriles

    • Field : Organic Chemistry
    • Application : Pyrazole compounds are used in the synthesis of nitriles . A chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium yields 5-amino pyrazoles as the major product .
    • Method : The reaction is carried out in an acidic or basic medium .
    • Results : The reaction yields 4-cyano pyrazole in an acidic medium and 5-amino pyrazoles in a basic medium .

    C-abl Kinase Activation

    • Field : Biochemistry
    • Application : Pyrazole compounds are used as activators for the c-Abl kinase . The c-Abl kinase plays a key role in cell differentiation and survival .
    • Method : The c-Abl kinase domain is activated with the pyrazole compound .
    • Results : The activation of the c-Abl kinase leads to an increased hematopoietic stem cell differentiation .

Future Directions

Pyrazole derivatives, including “1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one”, continue to be a subject of interest for researchers due to their diverse pharmacological properties . Future research may focus on further exploring the synthesis methods, chemical reactivity, and pharmacological potential of these compounds .

properties

IUPAC Name

1-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-5-8(14)15-10-9(6)7(2)11-12(10)3-4-13/h5,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBONIGCGWTTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321863
Record name 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one

CAS RN

67056-25-1
Record name 67056-25-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.